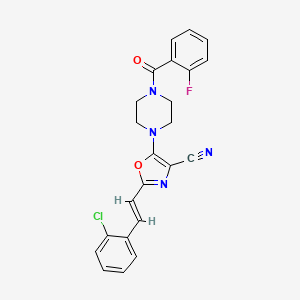

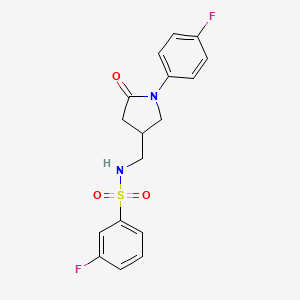

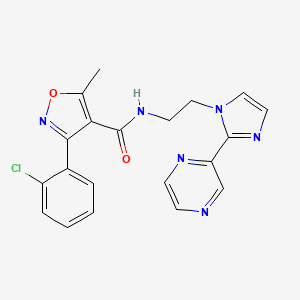

![molecular formula C14H15NO5S2 B2645282 Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 895260-97-6](/img/structure/B2645282.png)

Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” is an organic compound used as a reagent or intermediate in organic synthesis reactions . It can also serve as a precursor compound in photoelectrochemical research .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C .科学的研究の応用

Design and Synthesis of Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists

Research led by Toth et al. (2016) involved the design and synthesis of ligands based on a structurally related compound, aiming at increased cellular activity for applications in studying the physiological and pathophysiological processes related to PPARβ/δ. This work highlights the role of such compounds in developing tools for biological research, especially in understanding receptor functions and their implications in disease mechanisms (Toth et al., 2016).

Synthesis of Methyl 3-Amino-4-Aryl(or Methyl)sulfonylthiophene-2-carboxylates

Stephens et al. (1999) described a synthetic pathway for producing a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. This synthesis approach showcases the versatility of these compounds in chemical synthesis, providing a foundation for the development of novel therapeutic agents and material sciences (Stephens et al., 1999).

Anti-Proliferative Activity and Tumor Cell Selectivity

Thomas et al. (2017) explored the anti-proliferative properties of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, demonstrating their potential as tumor-selective compounds. This research indicates the applicability of structurally similar compounds in oncology, particularly in the development of selective therapies for various cancer types (Thomas et al., 2017).

Gewald Reaction Under Organocatalyzed Aqueous Conditions

Abaee and Cheraghi (2013) presented a method for the synthesis of 2-amino-3-carboxamide derivatives of thiophene using a four-component Gewald reaction. This study illustrates the compound's relevance in facilitating environmentally friendly synthetic routes for thiophene derivatives, which are important in pharmaceuticals and materials science (Abaee & Cheraghi, 2013).

Safety and Hazards

将来の方向性

Thiophene and its derivatives have shown interesting applications in the field of medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-3-20-11-6-4-10(5-7-11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWQHGEJPRMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

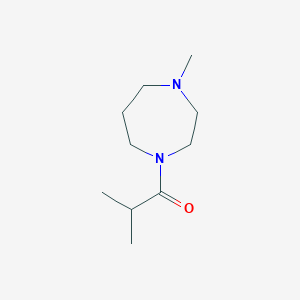

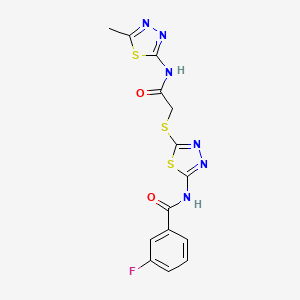

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

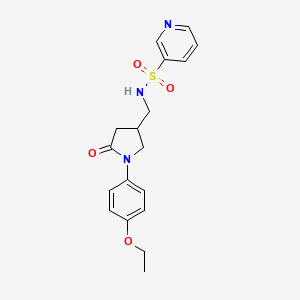

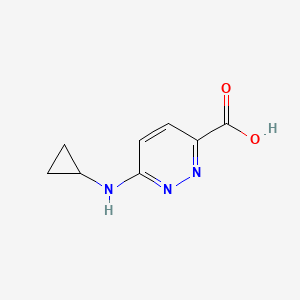

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

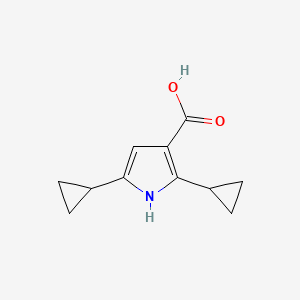

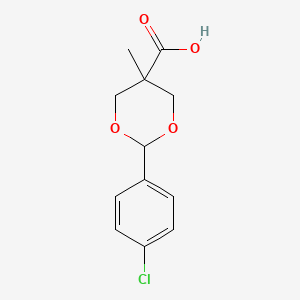

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)

![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)